molecular formula C10H15NO B8742296 4-(2-(Ethylamino)ethyl)phenol

4-(2-(Ethylamino)ethyl)phenol

Cat. No.: B8742296
M. Wt: 165.23 g/mol
InChI Key: SMNSSJNMMGICIY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(2-(Ethylamino)ethyl)phenol is a phenolic compound featuring a phenol ring substituted with an ethyl chain containing an ethylamino group (-NHCH₂CH₃) at the para position. The compound shares structural similarities with phenethylamine derivatives, which are known for their biological activity in neurotransmitter systems .

Key structural features:

  • Molecular formula: Hypothetically inferred as C₁₀H₁₅NO (based on substituent addition to phenol).
  • Functional groups: Phenolic hydroxyl (-OH), ethylamino group (-NHCH₂CH₃).
  • Structural analogs: 4-(2-aminoethyl)phenol (C₈H₁₁NO, MW 137.18, CAS 51-67-2) , 4-ethylphenol (C₈H₁₀O, MW 122.16, CAS 123-07-9) , and 4-(2-hydroxyethyl)phenol (C₈H₁₀O₂, MW 138.16) .

Properties

Molecular Formula

C10H15NO

Molecular Weight

165.23 g/mol

IUPAC Name

4-[2-(ethylamino)ethyl]phenol

InChI

InChI=1S/C10H15NO/c1-2-11-8-7-9-3-5-10(12)6-4-9/h3-6,11-12H,2,7-8H2,1H3

InChI Key

SMNSSJNMMGICIY-UHFFFAOYSA-N

Canonical SMILES

CCNCCC1=CC=C(C=C1)O

Origin of Product

United States

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares 4-(2-(Ethylamino)ethyl)phenol with key analogs:

Compound Molecular Formula Molecular Weight Substituent(s) Melting Point (°C) Key Functional Groups
This compound C₁₀H₁₅NO 165.23* -NHCH₂CH₃, -OH Not reported Phenol, ethylaminoethyl
4-(2-aminoethyl)phenol C₈H₁₁NO 137.18 -NH₂CH₂CH₂, -OH 162 Phenol, aminoethyl
4-ethylphenol C₈H₁₀O 122.16 -CH₂CH₃, -OH 42–44 Phenol, ethyl
4-(2-hydroxyethyl)phenol C₈H₁₀O₂ 138.16 -CH₂CH₂OH, -OH Not reported Phenol, hydroxyethyl
4-(2-(methylthio)ethyl)phenol C₉H₁₂OS 168.26 -CH₂CH₂SCH₃, -OH Not reported Phenol, methylthioethyl

*Calculated based on molecular formula.

Key Observations :

  • Lipophilicity: The ethylamino group in this compound likely increases lipophilicity compared to 4-(2-aminoethyl)phenol (primary amine) but less than 4-(2-(methylthio)ethyl)phenol (thioether group) .
  • Acidity: The electron-donating ethylamino group may lower the phenolic -OH acidity compared to 4-ethylphenol, which has a pKa ~10.2 .

Spectroscopic Differentiation

  • IR Spectroscopy: N-H stretching (~3300 cm⁻¹) and C-N vibrations (~1250 cm⁻¹) distinguish this compound from 4-ethylphenol (lacks N-H bonds) .
  • NMR: The ethylamino group’s protons would appear as a triplet (CH₂NH) and multiplet (CH₃) in ¹H-NMR, contrasting with the singlet for 4-ethylphenol’s methyl group .

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